N-(2-benzoylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
N-(2-benzoylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a dihydrobenzopyran carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoylbenzoic acid with 3,4-dihydro-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(2-benzoylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound for studying intramolecular hydrogen bonding and non-covalent interactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and dihydrobenzopyran moieties can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s ability to form hydrogen bonds and other non-covalent interactions can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1,N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications and higher stability under various conditions .
Properties
IUPAC Name |
N-(2-benzoylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-21(15-8-2-1-3-9-15)18-12-6-7-13-19(18)24-22(26)20-14-16-10-4-5-11-17(16)23(27)28-20/h1-13,20H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZITOAXOIYGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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